molecular formula C16H15NO2 B12899581 [3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol CAS No. 919513-11-4

[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol

Cat. No.: B12899581
CAS No.: 919513-11-4
M. Wt: 253.29 g/mol
InChI Key: AOPAYLLGHFUAGT-UHFFFAOYSA-N
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Description

(3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanol is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanol typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method is the reaction of 4-biphenylcarbonitrile oxide with an appropriate alkene under controlled conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The isoxazole ring can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of biphenyl-4-carboxylic acid.

    Reduction: Formation of 3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazole.

    Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the activity of various enzymes.

Medicine

In medicine, (3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanol has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The isoxazole ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • (3-Phenyl-4,5-dihydroisoxazol-5-yl)methanol
  • (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methanol
  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methanol

Uniqueness

(3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanol is unique due to the presence of the biphenyl group, which enhances its ability to participate in π-π interactions and increases its hydrophobicity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

CAS No.

919513-11-4

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

[3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol

InChI

InChI=1S/C16H15NO2/c18-11-15-10-16(17-19-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15,18H,10-11H2

InChI Key

AOPAYLLGHFUAGT-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)C3=CC=CC=C3)CO

Origin of Product

United States

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